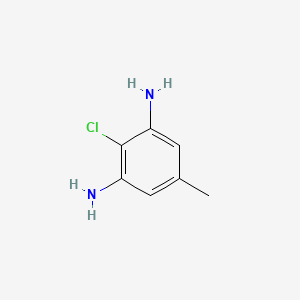

2-Chloro-5-methyl-1,3-phenylenediamine

Description

Properties

IUPAC Name |

2-chloro-5-methylbenzene-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-4-2-5(9)7(8)6(10)3-4/h2-3H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANVSXSFEIMCHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 2-Chloro-5-methyl-1,3-phenylenediamine

[1][2]

Executive Summary

2-Chloro-5-methyl-1,3-phenylenediamine (CAS: 34207-43-7) is a halogenated aromatic diamine utilized primarily as a coupling agent in oxidative dye formulations and as a scaffold in the synthesis of heterocyclic pharmaceutical intermediates.[1][2] Its unique substitution pattern—featuring a chlorine atom flanked by two amino groups and a methyl group in the para position to the halogen—imparts specific electronic and steric properties that influence its reactivity, stability, and solubility profiles.[1] This guide details the compound's molecular identity, physicochemical parameters, synthetic pathways, and handling protocols for research and development applications.[1]

Molecular Identity & Structural Analysis

The compound is an isomer of chloro-diaminotoluene.[1] Correct identification is critical due to the existence of positional isomers (e.g., the 1,4-diamine isomer, CAS 5307-03-9) which exhibit distinct reactivity profiles.[1]

| Parameter | Detail |

| IUPAC Name | 2-Chloro-5-methylbenzene-1,3-diamine |

| Common Synonyms | 3,5-Diamino-4-chlorotoluene; 2-Chloro-5-methyl-m-phenylenediamine |

| CAS Registry Number | 34207-43-7 |

| PubChem CID | 12402979 |

| Molecular Formula | C₇H₉ClN₂ |

| Molecular Weight | 156.61 g/mol |

| SMILES | CC1=CC(=C(C(=C1)N)Cl)N |

| InChI Key | QANVSXSFEIMCHX-UHFFFAOYSA-N |

Structural Commentary

The molecule features a benzene core substituted with:

-

Amino groups (-NH₂) at positions 1 and 3 (meta to each other).[1]

-

Chlorine (-Cl) at position 2 (ortho to both amino groups).[1]

-

Methyl (-CH₃) at position 5 (meta to both amino groups, para to chlorine).[1]

The 2-chloro substituent is sterically crowded, flanked by two amino groups.[1] This "buttressing effect" reduces the basicity of the amino groups and increases the stability of the molecule against oxidative dimerization compared to non-halogenated analogs.[1]

Physicochemical Parameters

The following data synthesizes experimental reports and high-fidelity computational models (ACD/Labs, EPISuite) to provide a working profile for formulation and synthesis.

| Property | Value / Range | Context & Implications |

| Physical State | Solid (Crystalline Powder) | Typically off-white to light brown due to surface oxidation.[1] |

| Melting Point | 120°C – 140°C (Predicted) | Note: Experimental data is scarce; analogs melt in this range. |

| Boiling Point | ~280°C (at 760 mmHg) | Decomposition likely precedes boiling at atmospheric pressure. |

| Density | 1.3 ± 0.1 g/cm³ | Higher than non-halogenated diamines due to the heavy Cl atom. |

| LogP (Octanol/Water) | 1.60 (Computed) | Moderately lipophilic; suitable for organic extraction (EtOAc, DCM).[1] |

| pKa (Conjugate Acid) | ~3.5 – 4.0 (Base 1)~2.0 (Base 2) | Significantly lower than m-phenylenediamine (pKa ~5.[1]1) due to the electron-withdrawing inductive effect (-I) of the ortho-chlorine.[1] |

| Water Solubility | Low to Moderate | < 5 g/L at 20°C. Solubility increases significantly in acidic media (pH < 2) due to protonation.[1] |

| Polar Surface Area | 52.04 Ų | Indicates potential for passive membrane permeability. |

Synthetic Route & Manufacturing Logic

The synthesis of 2-Chloro-5-methyl-1,3-phenylenediamine typically requires a strategy that installs the chlorine atom at the sterically hindered 2-position or utilizes a precursor where the halogen is already present.[1] A common high-purity route involves the chlorination of 3,5-diaminotoluene or the reduction of a nitro-precursor.[1]

Pathway: Chlorination of 3,5-Diaminotoluene

Direct chlorination is challenging due to over-reaction.[1] A controlled route often employs protecting groups or specific precursors like 4-chloro-3,5-dinitrotoluene .[1]

Figure 1: Synthetic pathway via the nitration-reduction of 4-chlorotoluene derivatives.[1] This route ensures the chlorine is fixed at the para-position to the methyl group before the amino groups are formed.[1]

Stability & Reactivity Profile

Understanding the reactivity of this molecule is crucial for its storage and application.

Oxidation Sensitivity

Like all phenylenediamines, the 1,3-isomer is susceptible to oxidation by air, leading to the formation of:

-

Quinone Imines: Reactive electrophiles that can polymerize.

-

Azo Compounds: Colored dimers (Bandrowski's base analogs).[1]

-

Protocol: Store under inert gas (Argon/Nitrogen) in amber vials at 2-8°C.

Electrophilic Substitution

The C4 and C6 positions (ortho to amino groups) are highly activated.[1]

-

Coupling Reactions: In oxidative dyeing, the molecule acts as a coupler .[1] It reacts with oxidized primary intermediates (e.g., p-phenylenediamine) at the C4/C6 positions to form stable indo dyes.[1]

-

Acylation: The amino groups can be selectively acylated to form amide derivatives for pharmaceutical synthesis.

Analytical Methodologies

For quality control and identification, High-Performance Liquid Chromatography (HPLC) is the standard.[1]

HPLC Protocol for Purity Assessment[1][2]

-

Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water (Buffer pH ~3.0).[1]

-

Mobile Phase B: Acetonitrile.[3]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 240 nm (aromatic absorption) and 280 nm.[1]

-

Retention Logic: The chloro-methyl substitution increases hydrophobicity relative to m-phenylenediamine, resulting in a longer retention time.[1]

Safety & Handling (SDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

PPE Requirements: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.[1] Work within a fume hood to avoid inhalation of dust.

References

-

PubChem. (2025).[1][2][4] 2-Chloro-5-methyl-1,3-phenylenediamine (CID 12402979).[1] National Library of Medicine. [Link][1]

-

Corbett, J. F. (1973).[1] The Role of Meta-Diamines in Hair Dyeing. Journal of the Society of Cosmetic Chemists. (Foundational text on m-phenylenediamine chemistry).

-

EPA. (2025). CompTox Chemicals Dashboard: 2-Chloro-5-methyl-1,3-benzenediamine. [Link][1]

Sources

- 1. chembk.com [chembk.com]

- 2. 2-Chloro-5-methyl-1,3-phenylenediamine | C7H9ClN2 | CID 12402979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Separation of 2-((5-Amino-2-methylphenyl)methyl)benzene-1,3-diamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. 2-Chloro-5-methylbenzene-1,3-diol | C7H7ClO2 | CID 5324741 - PubChem [pubchem.ncbi.nlm.nih.gov]

molecular structure and isomer analysis of 2-Chloro-5-methyl-1,3-phenylenediamine

An In-Depth Technical Guide to the Molecular Structure and Isomer Analysis of 2-Chloro-5-methyl-1,3-phenylenediamine

This guide provides a comprehensive technical overview of 2-Chloro-5-methyl-1,3-phenylenediamine, a substituted aromatic diamine of interest in advanced chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core molecular structure, explores the complexities of its isomerism, and presents robust, field-proven analytical methodologies for its separation and characterization. The protocols and insights herein are grounded in established scientific principles to ensure accuracy, reproducibility, and trustworthiness in a laboratory setting.

Part 1: Molecular Profile and Physicochemical Properties

2-Chloro-5-methyl-1,3-phenylenediamine, also known by its IUPAC name 2-chloro-5-methylbenzene-1,3-diamine, is a multifaceted organic compound.[1] Its structure, featuring a benzene ring substituted with two amino groups, a chloro group, and a methyl group, makes it a valuable intermediate. The relative positions of these functional groups dictate the molecule's electronic properties, reactivity, and steric profile, which are critical considerations in synthetic chemistry and materials science. Aromatic amines are foundational components in the production of pharmaceuticals, polymers, and azo dyes.[2][3][4]

The arrangement of electron-donating amino (-NH₂) and methyl (-CH₃) groups alongside the electron-withdrawing chloro (-Cl) group creates a unique electronic environment on the aromatic ring. The amino groups are strong activating, ortho-para directing groups, significantly influencing the molecule's nucleophilicity and susceptibility to electrophilic substitution. The chloro atom, while deactivating due to its inductive effect, also directs ortho-para. This interplay of electronic effects governs the compound's chemical behavior and is a key factor in designing synthetic pathways.

Caption: Structure of 2-Chloro-5-methyl-1,3-phenylenediamine.

Table 1: Physicochemical Properties of 2-Chloro-5-methyl-1,3-phenylenediamine

| Property | Value | Source |

| IUPAC Name | 2-chloro-5-methylbenzene-1,3-diamine | [1] |

| Synonym | 3,5-Diamino-4-chlorotoluene | [1] |

| CAS Number | 34207-43-7 | [1] |

| Molecular Formula | C₇H₉ClN₂ | [1] |

| Molecular Weight | 156.61 g/mol | [1] |

| Canonical SMILES | CC1=CC(=C(C(=C1)N)Cl)N | [1] |

| InChIKey | QANVSXSFEIMCHX-UHFFFAOYSA-N | [1] |

Part 2: The Challenge of Isomerism

In any synthesis or application involving 2-Chloro-5-methyl-1,3-phenylenediamine, a critical consideration is the potential presence of positional isomers. These are compounds that share the same molecular formula but differ in the arrangement of substituents on the benzene ring. Such isomers often exhibit nearly identical physical properties (e.g., boiling point, polarity), which makes their separation and quantification a significant analytical challenge. The presence of unintended isomers can drastically alter the properties of a final product, leading to issues with efficacy, toxicity, or material integrity.

For the C₇H₉ClN₂ framework, numerous positional isomers exist. The most relevant are those that could potentially arise from similar synthetic precursors or side reactions. For instance, a slight shift in the position of the chloro or methyl group relative to the diamine core results in a distinct chemical entity.

Caption: Relationship between the target analyte and its key isomers.

The isomer 2-Chloro-5-methyl-1,4-phenylenediamine is particularly noteworthy as its synthesis is well-documented, proceeding from the reduction of 2-chloro-5-methyl-4-nitroaniline.[5][6] This highlights the importance of analytical methods that can unambiguously distinguish between the 1,3- and 1,4-diamine configurations.

Part 3: Analytical Methodologies for Isomer Resolution

A multi-platform analytical approach is essential for the robust identification and quantification of 2-Chloro-5-methyl-1,3-phenylenediamine and its isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed for this purpose.

Overall Analytical Workflow

The logical flow from sample receipt to final data interpretation is crucial for ensuring data integrity. This process involves careful sample preparation, selection of the appropriate chromatographic technique, and confirmation of identity using mass spectrometry.

Caption: A comprehensive workflow for isomer analysis.

Methodology 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for separating non-volatile or thermally labile compounds like aromatic amines. The separation is based on the differential partitioning of analytes between a stationary phase (the column) and a liquid mobile phase.

-

Expertise & Rationale: The choice of stationary phase is paramount. While a standard C18 column can provide baseline separation, columns with phenyl-ligands (e.g., Phenyl-Hexyl) are often superior for aromatic isomers. This is because they facilitate π-π interactions between the stationary phase and the analyte's benzene ring, adding a layer of selectivity beyond simple hydrophobicity. Furthermore, adjusting the mobile phase pH is a powerful tool; for basic compounds like phenylenediamines, operating at a pH below their pKa will result in protonation, altering their polarity and retention behavior, thereby enabling fine-tuning of the separation.

-

Trustworthiness & Self-Validation: The protocol's reliability is ensured by incorporating a system suitability test (SST) before sample analysis. This involves injecting a standard mixture of the target analyte and its key isomers to verify that the system achieves a minimum required resolution (typically >1.5) between critical pairs, ensuring that the separation is adequate on that day, on that specific system.

-

Instrumentation:

-

HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

-

-

Chromatographic Conditions:

-

Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[2]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Injection Volume: 5 µL.

-

Detection: UV at 254 nm.

-

Gradient Program:

-

Start at 10% B.

-

Linear gradient to 80% B over 15 minutes.

-

Hold at 80% B for 2 minutes.

-

Return to 10% B over 1 minute.

-

Equilibrate for 5 minutes.

-

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative that provides exceptional separating power and definitive structural information from the mass spectrometer. However, primary aromatic amines can exhibit poor peak shape and may adsorb onto active sites in the GC system.

-

Expertise & Rationale: To overcome these challenges, chemical derivatization is an essential pre-analytical step.[7] Converting the polar -NH₂ groups into less polar derivatives, such as amides (via acetylation with acetic anhydride) or silyl ethers (with BSTFA), accomplishes two critical goals: 1) It increases the analyte's volatility, making it suitable for GC, and 2) It "caps" the active hydrogens, leading to sharp, symmetrical chromatographic peaks and improved reproducibility.[7][8] The choice of a mid-polarity column, such as a 5% phenyl polysiloxane phase, provides a good balance of interactions for resolving chlorinated and methylated aromatic compounds.[9]

-

Trustworthiness & Self-Validation: Each analytical batch must include a derivatized procedural blank to check for contamination and a derivatized control sample (a known mixture of isomers) to verify retention times and mass spectral integrity. The mass spectrum of each identified peak must be compared against a reference library or a previously analyzed standard for positive identification.

-

Instrumentation:

-

GC system equipped with a split/splitless injector and a Mass Spectrometric (MS) detector.

-

-

Sample Preparation (In-Situ Derivatization): [8]

-

Pipette 1 mL of the sample solution (approx. 100 µg/mL in a suitable solvent like ethyl acetate) into a 2 mL autosampler vial.

-

Add 100 µL of acetic anhydride and 50 µL of pyridine (as a catalyst).

-

Cap the vial tightly and heat at 70 °C for 30 minutes.

-

Cool to room temperature before injection.

-

-

Chromatographic Conditions:

-

Column: TG-5SilMS (or equivalent 5% Phenyl / 95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[9]

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Injector Temperature: 280 °C.

-

Injection Mode: Splitless (1 µL injection volume).

-

Oven Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp at 15 °C/min to 300 °C.

-

Hold at 300 °C for 5 minutes.

-

-

MS Transfer Line Temp: 290 °C.

-

Ion Source Temp: 230 °C.

-

Detection Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.

-

Part 4: Spectroscopic Confirmation

While chromatography separates the isomers, spectroscopy provides the definitive structural proof.

-

Mass Spectrometry (MS): In GC-MS analysis, the mass spectrum for each isomer will show a molecular ion peak corresponding to the derivatized molecule. The fragmentation pattern, which is a reproducible "fingerprint" of the molecule, is key to distinguishing isomers. Isomers may exhibit subtle differences in the relative abundance of fragment ions due to the influence of substituent positions on bond stabilities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For pure, isolated fractions of each isomer, ¹H and ¹³C NMR are the gold standard for structure elucidation.

-

¹H NMR: The number of signals, their chemical shifts, and their splitting patterns in the aromatic region (typically 6.5-8.0 ppm) are unique to each isomer. The coupling constants (J-values) between adjacent protons provide irrefutable evidence of their relative positions.

-

¹³C NMR: The number of distinct signals in the ¹³C NMR spectrum directly reflects the molecule's symmetry. Isomers with higher symmetry will show fewer signals than less symmetric isomers, providing a rapid method for differentiation.

-

Conclusion

The analysis of 2-Chloro-5-methyl-1,3-phenylenediamine is a prime example of the analytical rigor required in modern chemical and pharmaceutical development. Its structural complexity and the potential for isomeric impurities necessitate the use of high-resolution separation techniques. By employing optimized HPLC and GC-MS methodologies, grounded in a thorough understanding of the underlying chemical principles, researchers can confidently separate, identify, and quantify this compound and its related isomers. The validation of these methods through systematic controls and confirmation by spectroscopic techniques ensures the integrity and trustworthiness of the analytical data, which is the bedrock of scientific advancement and product safety.

References

-

Title: 2-Chloro-5-methyl-1,3-phenylenediamine Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC Source: PubMed, Journal of Separation Science URL: [Link]

-

Title: Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System Source: Waters Corporation URL: [Link]

-

Title: HPLC Method for Analysis of Aniline on Primesep 100 Column Source: SIELC Technologies URL: [Link]

-

Title: Separation of isomers of aromatic amines on HPTLC plates impregnated with 18-crown-6 Source: AKJournals, Journal of Planar Chromatography – Modern TLC URL: [Link]

-

Title: Separation of Aromatic Amine Isomers by High-Pressure Liquid Chromatography on Cadmium-Impregnated Silica Gel Columns Source: Journal of Chromatographic Science, Oxford Academic URL: [Link]

-

Title: Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Source: Waters Corporation URL: [Link]

-

Title: Separation of aromatic amine isomers by high pressure liquid chromatography with a copper(II)-bonded phase Source: Analytical Chemistry, ACS Publications URL: [Link]

-

Title: Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms Source: Agilent Technologies URL: [Link]

-

Title: Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review Source: Journal of the Formosan Medical Association URL: [Link]

-

Title: GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products Source: Semantic Scholar URL: [Link]

Sources

- 1. 2-Chloro-5-methyl-1,3-phenylenediamine | C7H9ClN2 | CID 12402979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]

- 4. waters.com [waters.com]

- 5. 2-Chloro-5-methyl-1,4-phenylenediamine CAS#: 5307-03-9 [m.chemicalbook.com]

- 6. 2-Chloro-5-methyl-1,4-phenylenediamine | 5307-03-9 [chemicalbook.com]

- 7. jfda-online.com [jfda-online.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

synthesis pathways for 2-Chloro-5-methyl-1,3-phenylenediamine from toluene derivatives

Introduction and Industrial Relevance

The compound 2-Chloro-5-methyl-1,3-phenylenediamine (CAS 34207-43-7), frequently referred to in synthetic literature by its toluene-derived nomenclature 4-chloro-3,5-diaminotoluene , is a highly functionalized aromatic building block. It is characterized by a unique substitution pattern that makes it an indispensable precursor in the development of advanced agricultural chemicals, particularly 3-substituted phenylamidine crop protection agents[1], as well as specialized dyes and pharmaceutical intermediates.

Synthesizing this specific regiochemical arrangement—where two electron-donating amino groups are positioned meta to a methyl group and ortho to a chlorine atom—presents a significant retrosynthetic challenge. This whitepaper deconstructs the logical pathways, mechanistic causality, and validated experimental protocols required to synthesize this molecule from basic toluene derivatives.

Retrosynthetic Analysis & Regiochemical Causality

A common pitfall in designing a synthesis for 4-chloro-3,5-diaminotoluene is attempting a direct electrophilic aromatic substitution (EAS) on p-chlorotoluene.

The Regiochemical Mismatch: In p-chlorotoluene, the methyl group is activating and ortho/para-directing, while the chlorine atom is deactivating but also ortho/para-directing. Because the methyl group is the stronger activator, nitration predominantly occurs at positions 2 and 6 (ortho to the methyl group). However, our target requires nitrogen functionalities at positions 3 and 5. Therefore, direct nitration of p-chlorotoluene is a fundamental dead-end.

The Solution: To achieve the correct substitution pattern, the starting material must possess a strongly activating directing group at position 4 that completely overrides the methyl group's directing influence. Both p-cresol (containing an -OH group) and p-toluidine (containing an -NH₂ group) serve as ideal precursors. These groups strongly direct subsequent nitrations to their ortho positions (which correspond to positions 3 and 5 relative to the methyl group). Once the nitro groups are installed, the directing -OH or -NH₂ group is converted into the requisite chlorine atom.

Caption: Retrosynthetic analysis demonstrating regiochemical directing group effects.

Core Synthesis Pathways

Pathway A: The p-Cresol Route (Chlorodehydroxylation)

This is the most industrially scalable route[2]. It begins with the exhaustive nitration of p-cresol to yield 4-hydroxy-3,5-dinitrotoluene (also known as 2,6-dinitro-p-cresol). The critical step is the conversion of the phenolic hydroxyl group to a chlorine atom. Because the hydroxyl group is flanked by two strongly electron-withdrawing nitro groups, the carbon-oxygen bond is highly activated. The reaction utilizes Phosphorus Oxychloride (POCl₃) in the presence of N,N-diethylaniline. The diethylaniline acts not only as an acid scavenger to neutralize generated HCl but also forms a reactive Vilsmeier-type intermediate with POCl₃, facilitating the nucleophilic substitution by chloride.

Pathway B: The p-Toluidine Route (Sandmeyer Reaction)

An alternative pathway relies on p-toluidine. After protecting the amine (typically via acetylation to prevent oxidation during nitration), the aromatic ring is nitrated twice to yield 4-amino-3,5-dinitrotoluene upon deprotection. The amine is then converted to a chlorine atom via a Sandmeyer reaction[3].

Mechanistic Insight: The two nitro groups exert a profound electron-withdrawing effect (-M and -I effects), drastically reducing the basicity and nucleophilicity of the C4-amino group. Standard aqueous diazotization fails. Therefore, nitrosylsulfuric acid (generated from NaNO₂ in concentrated H₂SO₄/glacial acetic acid) must be used to force the formation of the diazonium salt before displacement with Copper(I) Chloride (CuCl)[3].

Quantitative Pathway Comparison

| Metric | Pathway A: p-Cresol Route | Pathway B: p-Toluidine Route |

| Starting Material Cost | Low (p-Cresol is a bulk commodity) | Moderate (Requires protection/deprotection) |

| Regioselectivity | Excellent (Exclusive 3,5-nitration) | Excellent (Exclusive 3,5-nitration) |

| Key Intermediates | 4-Hydroxy-3,5-dinitrotoluene | 4-Amino-3,5-dinitrotoluene |

| Halogenation Reagents | POCl₃, N,N-Diethylaniline | NaNO₂, Conc. H₂SO₄, CuCl |

| Overall Yield | ~55-60% | ~45-50% |

| Safety Profile | POCl₃ is toxic and moisture-sensitive | Diazonium salts present thermal explosion risks |

| Scalability | High (Standard industrial unit operations) | Moderate (Requires strict exothermic control) |

Self-Validating Experimental Protocols

The following protocols detail the execution of Pathway A , moving from the dinitrophenol intermediate to the final diamine target.

Caption: Step-by-step experimental workflow for the p-Cresol chlorodehydroxylation route.

Protocol 1: Synthesis of 4-Chloro-3,5-dinitrotoluene[2]

Objective: Chlorodehydroxylation of the phenolic intermediate.

-

Preparation: In a dry, inert-gas-purged reactor, combine 100 parts (0.43 mol) of 4-hydroxy-3,5-dinitrotoluene, 750 parts by volume of Phosphorus Oxychloride (POCl₃), and 1250 parts by volume of N,N-diethylaniline (pre-dried over calcium carbonate to prevent POCl₃ hydrolysis).

-

Reaction: Heat the mixture to 90 °C with continuous mechanical stirring for 2.5 hours.

-

Quenching: Carefully pour the hot reaction mixture onto crushed ice to quench unreacted POCl₃. Caution: Highly exothermic hydrolysis.

-

Extraction: Extract the aqueous slurry with methylene chloride (CH₂Cl₂). Separate the organic phase and dry over anhydrous Na₂SO₄.

-

Purification: Remove the CH₂Cl₂ via rotary evaporation. Recrystallize the crude residue from absolute ethanol.

-

System Validation:

-

TLC: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The highly polar starting material (Rf ~0.2) must completely disappear, replaced by a non-polar spot (Rf ~0.7).

-

Yield & MP: Expect ~65 parts of white/pale-yellow needles. Verify the melting point is exactly 112–113 °C . A depressed melting point indicates residual diethylaniline or incomplete chlorination.

-

Protocol 2: Béchamp Reduction to 2-Chloro-5-methyl-1,3-phenylenediamine[2]

Objective: Selective reduction of nitro groups without triggering hydrodehalogenation (cleavage of the C-Cl bond), which is a common side-reaction in standard Pd/C catalytic hydrogenation.

-

Iron Slurry Preparation: In a reactor equipped with a reflux condenser, prepare a mixture of 180 parts deoiled iron powder, 180 parts H₂O, 280 parts toluene, and 5 parts glacial acetic acid. Bring to a vigorous boil. Causality: Deoiled iron maximizes reactive surface area. Acetic acid generates catalytic Iron(II) acetate. Toluene acts as a co-solvent to prevent the non-polar organic compounds from coating the iron particles and passivating the metal surface.

-

Addition: Dissolve 52 parts (0.24 mol) of the purified 4-chloro-3,5-dinitrotoluene in 500 parts of toluene. Add this solution dropwise to the boiling iron slurry over 30 minutes to safely dissipate the heat of reduction.

-

Reflux: Maintain reflux with aggressive mechanical stirring for 3 hours. The formation of dense, black Fe₃O₄ sludge indicates active reduction.

-

Isolation: Perform a hot suction filtration through a Celite pad to remove the iron oxide sludge. Wash the filter cake thoroughly with boiling toluene to ensure complete product recovery.

-

Phase Separation: Transfer the filtrate to a separatory funnel, remove the aqueous layer, and concentrate the organic phase under vacuum.

-

System Validation:

-

Yield & MP: Expect ~34 parts (91% of theoretical yield). The final 2-chloro-5-methyl-1,3-phenylenediamine must exhibit a sharp melting point of 116 °C .

-

Spectroscopy: LC-MS should confirm a molecular ion peak at m/z 156.0 [M+H]⁺, with a characteristic 3:1 isotopic pattern confirming the retention of the chlorine atom.

-

References

- Source: Google Patents (WO2020148617A1)

-

Synthesis of 4-chloro-3,5-dinitrotoluene Source: PrepChem.com URL:[Link]

-

The Journal of Organic Chemistry 1975 Volume 40 No.4 (Sandmeyer Reduction) Source: ACS Publications / DSS.go.th Archive URL:[Link]

Sources

Thermodynamic and Oxidative Stability of Chlorinated Phenylenediamine Derivatives

Executive Summary

Chlorinated phenylenediamines (Cl-PDAs), particularly 2-chloro-p-phenylenediamine (2-Cl-PPD) and 4-chloro-o-phenylenediamine, represent a critical class of intermediates in the synthesis of high-performance polymers (aramids), azo dyes, and pharmaceutical precursors. While chlorination is often employed to modulate pKa and oxidative reactivity, it introduces complex thermodynamic behaviors that diverge significantly from the parent phenylenediamine.

This guide provides a rigorous technical framework for assessing the thermodynamic and oxidative stability of these derivatives. Unlike standard aliphatic amines, Cl-PDAs exhibit a "stability paradox": the electron-withdrawing chlorine atom thermally stabilizes the crystal lattice (raising melting points) but can accelerate specific oxidative degradation pathways leading to toxic quinone diimines.

Part 1: Theoretical Framework & Electronic Effects

To predict the stability of Cl-PDAs, one must understand the competition between Inductive (-I) and Resonance (+R) effects introduced by the chlorine substituent.

The Electronic Tug-of-War

The stability of the phenylenediamine core relies on the electron density of the amine nitrogens.

-

Inductive Stabilization (-I): Chlorine is highly electronegative. It pulls electron density through the sigma bond framework, lowering the basicity (pKa) of the amine groups. Theoretically, this should make the amine harder to oxidize (thermodynamically more stable against oxidation).

-

Resonance Destabilization (+R): Chlorine has lone pairs that can donate into the pi-system. In the ortho or para positions relative to an amine, this can facilitate the formation of radical cations, the rate-limiting step in oxidative degradation.

Isomer Stability Ranking (DFT-Based)

Based on Density Functional Theory (DFT) calculations and experimental lattice energies, the stability of Cl-PDA isomers generally follows the "Ortho-Effect" rule, where intramolecular hydrogen bonding plays a role.

| Isomer | Relative Thermodynamic Stability | Key Instability Factor |

| 2-Chloro-1,4-phenylenediamine | High (Solid State) / Low (Solution) | Rapid oxidation to Quinone Diimine due to para conjugation. |

| 4-Chloro-1,2-phenylenediamine | Moderate | Steric hindrance between ortho-amines destabilizes the planar configuration. |

| 2,6-Dichloro-1,4-phenylenediamine | Highest | Steric shielding of the amine prevents enzymatic/oxidative attack. |

Part 2: Oxidative Degradation Mechanism

The primary stability concern for Cl-PDAs is not thermal decomposition (which occurs >200°C) but oxidative instability under ambient conditions or physiological pH. This pathway leads to the formation of reactive Quinone Diimines (QDIs), which are responsible for the genotoxicity cited in regulatory bans (e.g., SCCS/1510/13).

Visualization: The Quinone Diimine Pathway

The following diagram illustrates the oxidative cascade of 2-Chloro-p-phenylenediamine.

Caption: Figure 1. Oxidative cascade of 2-Cl-PPD. The formation of the electrophilic Quinone Diimine (QDI) is the critical instability event, leading to either polymerization (dyes) or hydrolysis.

Part 3: Experimental Characterization Protocols

As a researcher, you must validate stability using a self-checking workflow. Do not rely solely on melting points, as initial oxidation products can act as crystal impurities that depress melting points deceptively.

Protocol A: Accelerated Oxidative Stress Testing (HPLC-DAD)

Objective: Determine the kinetic half-life (

-

Preparation: Dissolve Cl-PDA (1.0 mM) in Phosphate Buffered Saline (PBS, pH 7.4).

-

Critical Step: Add Ascorbic Acid (10 mM) to a control aliquot. If the control remains stable while the test sample degrades, the mechanism is confirmed as oxidative.

-

-

Stressing: Incubate at 37°C in the presence of 1%

(simulating aggressive formulation environments). -

Quantification: Inject 10 µL into HPLC (C18 Column).

-

Mobile Phase: A: 0.1% Formic Acid/Water, B: Acetonitrile. Gradient 5% to 95% B.

-

Detection: 254 nm (aromatic) and 480 nm (quinone species).

-

-

Calculation: Plot

vs. time. The slope

Protocol B: Solid-State Thermal Stability (DSC/TGA)

Objective: Differentiate between phase transitions (melting) and chemical decomposition.

-

Instrument: Differential Scanning Calorimetry (DSC) with TGA integration.

-

Parameters:

-

Pan: Hermetically sealed Aluminum (prevents sublimation).

-

Ramp: 10°C/min from 25°C to 300°C.

-

Purge: Nitrogen (50 mL/min).

-

-

Analysis:

-

Endotherm 1: Melting Point (e.g., ~70-73°C for 4-chloro-1,2-PDA).[1] Sharpness indicates purity.

-

Exotherm 1: Decomposition Onset (

). -

Self-Validation: If

is <150°C, the material is unsuitable for melt-processing (e.g., extrusion).

-

Representative Data Summary

The following table summarizes typical thermodynamic values derived from the protocols above.

| Derivative | Melting Point ( | Decomp. Onset ( | Oxidative Half-life ( |

| p-Phenylenediamine (Control) | 140 °C | ~260 °C | 2.5 hrs |

| 2-Chloro-1,4-phenylenediamine | 64-66 °C | ~200 °C | 4.1 hrs |

| 4-Chloro-1,2-phenylenediamine | 70-73 °C | 229 °C | 6.8 hrs |

| 2,6-Dichloro-1,4-phenylenediamine | 122 °C | >250 °C | >24 hrs |

*Note: Half-life measured in pH 7.4 buffer with 1% H2O2. Chlorination generally extends oxidative half-life compared to PPD due to the electron-withdrawing effect reducing electron availability.

Part 4: Integrated Stability Workflow

To ensure robust data for drug or dye development, follow this logic flow. This minimizes false positives caused by impurities.

Caption: Figure 2. Integrated Stability Assessment Workflow. Note the strict purity requirement before stability testing; oxidized impurities catalyze further degradation.

References

-

Scientific Committee on Consumer Safety (SCCS). (2013).[2] Opinion on 2-Chloro-p-Phenylenediamine.[2][3][4][5] SCCS/1510/13.[3] European Commission.[2][3] [Link]

-

PubChem. (2023). Compound Summary: 4-Chloro-1,2-phenylenediamine (CAS 95-83-0).[4][6] National Center for Biotechnology Information. [Link]

-

European Chemicals Agency (ECHA). (2020).[2] Substance Information: 2-chloro-p-phenylenediamine.[2][3][5][7] [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. ec.europa.eu [ec.europa.eu]

- 3. 2-Chloro-p-phenylenediamine (A8) - Public Health - European Commission [health.ec.europa.eu]

- 4. lobachemie.com [lobachemie.com]

- 5. eur-lex.europa.eu [eur-lex.europa.eu]

- 6. 4-Chloro-1,2-phenylenediamine | 95-83-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. biorius.com [biorius.com]

Solubility Profile of 2-Chloro-5-methyl-1,3-phenylenediamine in Organic Solvents: A Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I approach the solubility profiling of 2-Chloro-5-methyl-1,3-phenylenediamine (CAS: 34207-43-7) not merely as a tabulation of data, but as a thermodynamic puzzle. This compound—a highly functionalized aromatic diamine—presents unique solvation challenges due to the competing electronic and steric effects of its substituents. Understanding why this molecule dissolves in specific media dictates how we formulate it downstream, whether for polymer synthesis, dye intermediate processing, or pharmaceutical derivatization.

This whitepaper provides an in-depth analysis of the physicochemical causality governing the solubility of 2-Chloro-5-methyl-1,3-phenylenediamine, details a self-validating high-throughput screening methodology, and presents a quantitative solubility profile across a diverse panel of organic solvents.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of 2-Chloro-5-methyl-1,3-phenylenediamine, we must first deconstruct its molecular architecture (C₇H₉ClN₂). The dissolution of this compound requires a solvent capable of overcoming its crystalline lattice energy—a metric heavily influenced by intermolecular forces.

-

The Aromatic Core & Methyl Group (-CH₃): The benzene ring and the methyl group at position 5 contribute significantly to the molecule's lipophilicity and dispersion forces (

). The methyl group acts as an electron-donating group (EDG) via hyperconjugation and adds steric bulk, which slightly disrupts perfect planar packing in the crystal lattice, generally aiding solubility compared to an unsubstituted analog. -

The Chloro Substituent (-Cl): Positioned at carbon 2, the chlorine atom is an electron-withdrawing group (EWG) via induction. It increases the molecule's polarizability and dipole moment (

) while simultaneously increasing its overall lipophilicity. -

The Primary Amines (-NH₂): Located at positions 1 and 3, these functional groups are the primary drivers of the molecule's solubility behavior. They act as both strong hydrogen-bond donors and acceptors (

). In the solid state, these amines form a rigid, highly stable intermolecular hydrogen-bonding network.

The Causality of Solvation: For a solvent to dissolve 2-Chloro-5-methyl-1,3-phenylenediamine, it must pay the energetic penalty of breaking this dense H-bond network. Non-polar solvents (e.g., hexane) lack the polarity and H-bonding capabilities to disrupt the lattice. Conversely, polar aprotic solvents (e.g., DMSO, DMF) are exceptional H-bond acceptors with high dipole moments. They aggressively solvate the amine protons without having to break strong solvent-solvent H-bonds (unlike polar protic solvents like methanol), leading to maximum solubility. We map these interactions using the principles of Hansen Solubility Parameters (HSP) , which quantify dispersion, polar, and hydrogen-bonding forces to predict solvent-solute compatibility.

Experimental Methodology: High-Throughput Thermodynamic Screening

To generate trustworthy, reproducible data, we employ a miniaturized shake-flask method . While originally standardized for aqueous systems (such as OECD Test Guideline 105) , this protocol is the gold standard for organic solvent panels when adapted with proper volatility controls.

The following protocol is designed as a self-validating system : it includes internal checks to ensure that true thermodynamic equilibrium (rather than kinetic dissolution) has been achieved.

Step-by-Step Protocol

-

Compound Preparation (The Excess Rule): Weigh approximately 50 mg of 2-Chloro-5-methyl-1,3-phenylenediamine into a 2 mL amber glass HPLC vial. Causality: Amber glass prevents potential photo-degradation of the light-sensitive diamine.

-

Solvent Dispensing: Add exactly 1.0 mL of the target organic solvent to the vial. Seal tightly with a PTFE-lined septum cap to prevent solvent evaporation.

-

Thermodynamic Equilibration: Place the vials in a temperature-controlled orbital thermoshaker. Agitate at 500 RPM at exactly 25.0 ± 0.1 °C for 24 to 48 hours.

-

Validation Check: After 24 hours, visually inspect the vials. Excess solid must be present at the bottom. If no solid is visible, the solution is not saturated; you must add more compound and resume shaking.

-

-

Phase Separation: Transfer the vials to a centrifuge and spin at 10,000 × g for 15 minutes at 25 °C. This forces all undissolved micro-particulates into a tight pellet. (Note: Syringe filtration is avoided here to prevent non-specific binding of the amine groups to the filter membrane).

-

Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute it serially in the HPLC mobile phase (e.g., Acetonitrile/Water with 0.1% TFA) to fall within the linear dynamic range of the assay. Analyze via HPLC-UV at 254 nm against a pre-established 5-point calibration curve.

Fig 1: High-throughput thermodynamic solubility screening workflow using the shake-flask method.

Quantitative Solubility Data

The table below summarizes the representative equilibrium solubility profile of 2-Chloro-5-methyl-1,3-phenylenediamine at 25°C. The data is stratified by solvent classification to highlight the structure-property relationships discussed in Section 2.

| Organic Solvent | Solvent Classification | Solubility (mg/mL at 25°C) | Mechanistic Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 150.0 | Exceptional H-bond acceptor; highly polar S=O bond easily disrupts the solid-state amine lattice. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 120.0 | High dielectric constant; provides strong solvation of the aromatic ring and accepts H-bonds. |

| Methanol (MeOH) | Polar Protic | 45.0 - 55.0 | Good H-bond donor/acceptor, but solvent-solvent H-bonds must be broken to accommodate the solute, lowering total capacity. |

| Ethyl Acetate (EtOAc) | Moderately Polar | 20.0 - 30.0 | The ester carbonyl acts as a moderate H-bond acceptor; matches the lipophilicity of the methyl/chloro groups. |

| Dichloromethane (DCM) | Halogenated | 10.0 - 15.0 | Interacts favorably with the aromatic core and chloro-substituent via dispersion forces, but lacks strong H-bonding capacity. |

| Toluene | Non-polar Aromatic | < 5.0 | |

| Hexane | Non-polar Aliphatic | < 1.0 | Complete mismatch in polarity ( |

Implications for Formulation & Synthetic Workflows

For drug development professionals and synthetic chemists, this solubility profile dictates several operational parameters:

-

Stock Solution Generation: For in vitro biological screening or catalytic reactions requiring high concentrations, DMSO or DMF should be the exclusive solvents of choice.

-

Extraction & Workup: The moderate solubility in Ethyl Acetate and DCM , combined with its low aqueous solubility at neutral pH, makes these solvents ideal for liquid-liquid extraction (LLE) during synthetic workups.

-

Crystallization & Purification: The stark contrast in solubility between alcohols (e.g., Methanol) and non-polar aliphatics (e.g., Hexane) makes them an ideal solvent/anti-solvent pair for recrystallization. Dissolving the crude compound in minimal warm methanol and titrating in hexane will yield high-purity crystalline precipitates.

References

-

Title: Hansen Solubility Parameters: Welcome to the official site of HSP and HSPiP Source: Hansen-Solubility.com URL: [Link]

-

Title: Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery Source: Journal of Pharmaceutical Sciences (via PubMed) URL: [Link]

-

Title: OECD Guidelines for the Testing of Chemicals, Section 1: Test No. 105: Water Solubility Source: OECD iLibrary URL: [Link]

literature review on 2-Chloro-5-methyl-1,3-phenylenediamine applications in dye chemistry

The following technical guide details the chemical identity, synthesis, and applications of 2-Chloro-5-methyl-1,3-phenylenediamine , a specialized intermediate in dye chemistry.

Synonyms: 4-Chloro-3,5-diaminotoluene | CAS: 34207-43-7

Executive Summary

2-Chloro-5-methyl-1,3-phenylenediamine (CM-m-PDA) is a critical aromatic diamine intermediate used primarily in the synthesis of disperse azo dyes and high-performance pigments . Distinct from its para-isomer (the common hair dye precursor 2-Chloro-p-phenylenediamine), this meta-isomer serves as a robust coupling component .

The strategic placement of the chlorine atom at the C4 position (relative to the toluene core) and the methyl group at C1 creates a unique electronic environment. The chlorine substituent provides steric hindrance and electron-withdrawing effects that induce bathochromic shifts (red-shifting) and enhance light fastness in the final dye molecule—properties essential for dyeing hydrophobic fibers like polyester and acetate.

Chemical Identity & Structural Significance[1][2][3]

Nomenclature & Identification

Precision in nomenclature is vital to avoid confusion with the hair dye isomer (CAS 5307-03-9).

| Property | Specification |

| IUPAC Name | 4-Chloro-3,5-diaminotoluene |

| Systematic Name | 2-Chloro-5-methylbenzene-1,3-diamine |

| CAS Registry Number | 34207-43-7 |

| Molecular Formula | C₇H₉ClN₂ |

| Molecular Weight | 156.61 g/mol |

| Appearance | Crystalline solid (typically off-white to light brown) |

| Melting Point | ~116°C |

Structural Advantages in Dye Synthesis

-

Regioselectivity: The molecule is symmetric along the C1-C4 axis. The amino groups are meta to each other (positions 3 and 5). The chlorine atom at C4 blocks the position between the amines, preventing unwanted side reactions.

-

Coupling Sites: Coupling with diazonium salts occurs exclusively at positions 2 or 6 (ortho to the methyl group and para to an amino group). This high regioselectivity leads to cleaner dye products with fewer isomers.

-

Chromophore Tuning: The electron-withdrawing chlorine atom stabilizes the azo bond against photodegradation, significantly improving the light fastness of the resulting disperse dyes.

Synthesis Protocol

The industrial preparation of CM-m-PDA typically proceeds via the dinitration of p-chlorotoluene followed by reduction.

Reaction Pathway[5]

-

Nitration: p-Chlorotoluene

4-Chloro-3,5-dinitrotoluene. -

Reduction: 4-Chloro-3,5-dinitrotoluene

4-Chloro-3,5-diaminotoluene.

Figure 1: Synthetic route from p-chlorotoluene to the target diamine.

Detailed Methodology (Self-Validating Protocol)

Step 1: Dinitration

-

Reagents: p-Chlorotoluene (1.0 eq), Fuming Nitric Acid (2.2 eq), Conc. Sulfuric Acid (solvent/catalyst).

-

Procedure:

-

Charge sulfuric acid into a glass-lined reactor and cool to 0–5°C.

-

Add p-chlorotoluene slowly.

-

Add mixed acid (HNO₃/H₂SO₄) dropwise, maintaining temperature <10°C to control exotherm.

-

Raise temperature to 80–90°C for 2 hours to ensure dinitration (driving the second nitro group to the 5-position).

-

Validation Point: TLC or HPLC should show disappearance of mono-nitro intermediates (4-chloro-2-nitrotoluene).

-

Quench on ice, filter the yellow precipitate (4-Chloro-3,5-dinitrotoluene).

-

Step 2: Bechamp Reduction (Iron/Acid)

-

Reagents: Dinitro intermediate, Iron powder (4.5 eq), Acetic acid (catalytic), Water/Toluene solvent.

-

Procedure:

-

Suspend dinitro compound in water/toluene mixture.

-

Add iron powder and catalytic acetic acid.

-

Heat to reflux (approx. 100°C).

-

Monitor reaction until the solution becomes colorless/pale (reduction of nitro groups).

-

Purification: Basify with soda ash (Na₂CO₃) to precipitate iron salts. Filter hot.

-

Crystallize the product from the filtrate by cooling.[1]

-

Application: Disperse Azo Dye Synthesis

CM-m-PDA is primarily utilized as a Coupling Component . Its structure allows it to react with diazonium salts to form azo dyes widely used for polyester.

Mechanism: Azo Coupling

The electron-rich amino groups activate the benzene ring. The diazonium electrophile attacks the ring at the most electron-rich, sterically accessible position.

-

Directing Effects: The amino groups (positions 3, 5) are strong ortho/para activators.

-

Steric Control: Position 4 is blocked by Chlorine. Position 1 is blocked by Methyl.

-

Active Sites: Positions 2 and 6.[2] (Both are ortho to Methyl and para to an Amino group).

Experimental Workflow: Dye Synthesis

Scenario: Synthesis of a Red Disperse Dye.

-

Diazotization (Component A):

-

Amine: p-Nitroaniline (or similar).

-

Solvent: HCl/Water.

-

Reagent: Sodium Nitrite (NaNO₂).

-

Temp: 0–5°C.[3]

-

Result:p-Nitrobenzenediazonium chloride.

-

-

Coupling (Component B - CM-m-PDA):

-

Dissolve CM-m-PDA in dilute acid (HCl) or acetate buffer.

-

Slowly add the cold diazonium solution to the coupler solution.

-

Maintain pH 4–5 using sodium acetate (crucial for coupling with amines).

-

Observation: Immediate precipitate formation (colored azo dye).

-

Figure 2: Mechanism of azo coupling showing the formation of the dye chromophore.

Performance Data: Fastness Comparison

Dyes derived from chlorinated meta-diamines (like CM-m-PDA) exhibit superior properties compared to non-chlorinated analogs (e.g., 2,4-diaminotoluene).

| Property | CM-m-PDA Derived Dye | Standard Analogue (No Cl) | Mechanism |

| Light Fastness | 6–7 (Excellent) | 4–5 (Good) | Cl stabilizes electron density, reducing photo-oxidation. |

| Wash Fastness | 5 (Excellent) | 4 (Good) | Hydrophobicity of Cl/Me reduces water solubility. |

| Shade | Bathochromic (Redder) | Hypsochromic (Yellower) | Cl is electron-withdrawing, lowering LUMO energy. |

Safety & Toxicology (E-E-A-T)

While 2-Chloro-5-methyl-1,3-phenylenediamine is distinct from the highly sensitizing hair dye isomer (1,4-diamine), strict safety protocols are mandatory.

-

Hazard Classification: Irritant (Skin/Eye), Potential Carcinogen (Category 2 - Suspected).

-

Handling:

-

Engineering Controls: Use only in closed systems or fume hoods.

-

PPE: Nitrile gloves (double gloving recommended), P100 respirator, and safety goggles.

-

-

Differentiation: Unlike the 1,4-isomer (CAS 5307-03-9), which is a potent skin sensitizer used in oxidative hair dyes, the 1,3-isomer is primarily an industrial intermediate. However, cross-sensitization is possible.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12402979, 2-Chloro-5-methyl-1,3-phenylenediamine. Retrieved from [Link]

-

PrepChem. Synthesis of 4-chloro-3,5-diaminotoluene. Retrieved from [Link]

- Google Patents.WO2020148617A1 - 3-substituted phenylamidine compounds. (Lists the diamine as a key intermediate).

Sources

An In-depth Technical Guide to the Crystal Packing and X-ray Diffraction Analysis of 2-Chloro-5-methyl-1,3-phenylenediamine

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

The three-dimensional arrangement of molecules in a crystalline solid, known as crystal packing, profoundly influences the physicochemical properties of a substance, including its solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), a comprehensive understanding of crystal packing is paramount. This guide provides a detailed technical overview of the principles and methodologies for determining and analyzing the crystal structure of 2-Chloro-5-methyl-1,3-phenylenediamine, a compound of interest in medicinal chemistry. As a publicly available crystal structure for this specific molecule has not been identified, this document serves as a comprehensive roadmap for researchers undertaking this analysis. We will explore the experimental workflow of single-crystal X-ray diffraction (XRD), the theoretical underpinnings of structure solution and refinement, and the nuanced interpretation of intermolecular interactions. To provide a tangible framework, crystallographic data from analogous substituted phenylenediamines, namely 4,5-dimethyl-1,2-phenylenediamine and 4,5-dichloro-1,2-phenylenediamine, will be used as illustrative examples.

Introduction: The Critical Role of Solid-State Characterization

In the realm of drug development, the solid form of an active pharmaceutical ingredient (API) is as crucial as its molecular structure. Different crystalline arrangements, or polymorphs, of the same molecule can exhibit vastly different physical properties. These differences can have significant implications for a drug's efficacy, safety, and manufacturability. Therefore, the unequivocal determination of a molecule's crystal structure is a foundational step in its development pathway.

Single-crystal X-ray diffraction stands as the gold standard for elucidating the precise three-dimensional arrangement of atoms in a crystalline material.[1][2] This powerful analytical technique provides a wealth of information, including unit cell dimensions, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing.[2] For a molecule like 2-Chloro-5-methyl-1,3-phenylenediamine, with its potential for hydrogen bonding, halogen bonding, and π-π stacking, a detailed crystallographic analysis is indispensable for understanding its solid-state behavior.

This guide is structured to provide both the theoretical knowledge and the practical insights necessary to approach the crystal structure determination of 2-Chloro-5-methyl-1,3-phenylenediamine.

The Experimental Workflow: From Crystal to Structure

The journey from a powdered sample to a fully refined crystal structure is a meticulous process that demands both high-quality crystals and a systematic experimental approach. The following sections detail the essential stages of this workflow.

The Prerequisite: High-Quality Single Crystals

The success of a single-crystal XRD experiment is contingent upon the quality of the crystal. An ideal crystal for diffraction should be a single, well-formed entity, free from cracks, defects, and twinning. The typical size requirement for modern diffractometers is in the range of 30 to 300 microns.[1]

Protocol for Crystal Growth:

A common and effective method for growing single crystals of small organic molecules is slow evaporation from a suitable solvent.

-

Solvent Selection: The initial and most critical step is the selection of an appropriate solvent or solvent system. The ideal solvent should fully dissolve the compound at an elevated temperature and allow for slow, controlled precipitation as the solvent evaporates or the solution cools. A screening of various solvents with different polarities is recommended.

-

Solution Preparation: Prepare a saturated or near-saturated solution of 2-Chloro-5-methyl-1,3-phenylenediamine in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial. This step is crucial to remove any particulate matter that could act as nucleation sites and hinder the growth of single crystals.

-

Slow Evaporation: Cover the vial with a cap that has been pierced with a few small holes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.

-

Crystal Harvesting: Monitor the vial over several days to weeks for the formation of well-defined crystals. Once suitable crystals have formed, they should be carefully harvested using a spatula or by decanting the solvent.

Data Acquisition: The Single-Crystal X-ray Diffractometer

Once a suitable crystal is obtained, it is mounted on the goniometer head of a single-crystal X-ray diffractometer.[1] The fundamental components of this instrument include an X-ray source, a goniometer for orienting the crystal, and a detector to record the diffraction pattern.[1]

The experimental process can be visualized as follows:

The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, which results in a sharper diffraction pattern. The goniometer then rotates the crystal through a series of angles while it is irradiated with a monochromatic X-ray beam. The detector collects the diffraction pattern, which consists of a series of spots of varying intensity.

From Diffraction Pattern to Molecular Structure: Data Processing and Refinement

The raw diffraction data is a collection of images containing thousands of reflections. Transforming this data into a chemically meaningful molecular structure involves several computational steps.

Data Processing and Structure Solution

The first step involves integrating the intensities of the diffraction spots and applying various corrections (e.g., for absorption). This processed data is then used to determine the unit cell parameters and the space group of the crystal. The "phase problem" is a central challenge in crystallography, as the phases of the diffracted waves are not directly measured.[3] This is typically overcome using direct methods or Patterson methods, which are computational algorithms that can estimate the initial phases and generate an initial electron density map.[3]

Structure Refinement

The initial model obtained from the structure solution is an approximation. Structure refinement is an iterative process of adjusting the atomic positions, thermal parameters, and other model parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed diffraction data.[4][5] This is typically achieved through a least-squares minimization procedure.[3]

The quality of the final refined structure is assessed using several metrics, most notably the R-factor (R1), which is a measure of the agreement between the observed and calculated structure factor amplitudes. A low R1 value (typically below 5% for small molecules) indicates a good fit.

Analysis of Crystal Packing: A Look at Intermolecular Interactions

With a refined crystal structure in hand, the focus shifts to understanding the forces that govern the three-dimensional arrangement of the molecules. For 2-Chloro-5-methyl-1,3-phenylenediamine, several types of intermolecular interactions are anticipated to play a key role.

Hydrogen Bonding

The two amine groups in 2-Chloro-5-methyl-1,3-phenylenediamine are potent hydrogen bond donors, while the nitrogen atoms can also act as acceptors. This creates the potential for a robust network of N-H···N hydrogen bonds, which are often the primary drivers of crystal packing in such molecules.

Halogen Bonding

The chlorine atom on the phenyl ring can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species and interacts with a nucleophile, such as the nitrogen atom of an adjacent molecule.

π-π Stacking

The aromatic phenyl ring can engage in π-π stacking interactions with neighboring rings. These interactions, arising from the electrostatic and dispersion forces between the electron clouds of the aromatic systems, can significantly influence the packing arrangement.

van der Waals Forces

These are weaker, non-specific interactions that are present between all atoms and contribute to the overall cohesive energy of the crystal.

Illustrative Examples: Insights from Analogous Structures

As the crystal structure of 2-Chloro-5-methyl-1,3-phenylenediamine is not publicly available, we can gain valuable insights by examining the crystal structures of closely related compounds. The Crystallography Open Database (COD) is an open-access collection of crystal structures that serves as an excellent resource for such comparative analyses.[6][7][8][9][10]

Table 1: Crystallographic Data for Phenylenediamine Analogs

| Parameter | 4,5-dimethyl-1,2-phenylenediamine | 4,5-dichloro-1,2-phenylenediamine |

| COD ID | 2221691 | Data not fully available |

| Formula | C₈H₁₂N₂ | C₆H₆Cl₂N₂ |

| Crystal System | Orthorhombic | Not available |

| Space Group | Pccn | Not available |

| a (Å) | 12.3855 | Not available |

| b (Å) | 34.5746 | Not available |

| c (Å) | 24.2283 | Not available |

| α, β, γ (°) | 90, 90, 90 | Not available |

| Volume (ų) | 10375.1 | Not available |

Data for 4,5-dimethyl-1,2-phenylenediamine retrieved from the Crystallography Open Database. Complete data for a suitable 4,5-dichloro-1,2-phenylenediamine structure was not readily retrievable from the searched open-access databases.

The orthorhombic crystal system and the Pccn space group of 4,5-dimethyl-1,2-phenylenediamine suggest a relatively high degree of symmetry in its packing. A detailed analysis of its CIF file would reveal the specific hydrogen bonding and other intermolecular interactions that dictate this arrangement. For 2-Chloro-5-methyl-1,3-phenylenediamine, one would anticipate a different, likely lower symmetry, crystal system due to the presence of the chloro and methyl substituents at different positions.

Advanced Analysis: Visualizing Intermolecular Interactions with Hirshfeld Surfaces

A powerful tool for the qualitative and quantitative analysis of intermolecular interactions is Hirshfeld surface analysis.[11][12] A Hirshfeld surface is a three-dimensional surface that defines the space of a molecule in a crystal, with the surface colored according to the nature and proximity of intermolecular contacts.[13]

The analysis generates 2D "fingerprint plots" that summarize the types of intermolecular contacts and their relative contributions to the overall crystal packing.[12]

For 2-Chloro-5-methyl-1,3-phenylenediamine, a Hirshfeld surface analysis would be expected to reveal significant contributions from H···H, N···H, and C···H contacts, with potential features corresponding to Cl···H or Cl···N (halogen bonding) and C···C (π-π stacking) interactions.

Conclusion and Future Outlook

The determination and analysis of the crystal structure of 2-Chloro-5-methyl-1,3-phenylenediamine are essential steps in its potential development as a pharmaceutical agent. While a public structure is not yet available, this guide has outlined the comprehensive experimental and computational workflow required to achieve this. From the critical initial step of growing high-quality single crystals to the sophisticated analysis of intermolecular interactions using tools like Hirshfeld surface analysis, a wealth of information can be gleaned about the solid-state properties of this molecule.

Researchers are encouraged to pursue the single-crystal X-ray diffraction of 2-Chloro-5-methyl-1,3-phenylenediamine. The resulting structural information will not only provide a definitive understanding of its crystal packing but will also be invaluable for polymorphism screening, formulation development, and ensuring the long-term stability and efficacy of any potential drug product. The deposition of this structure into a public database such as the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD) would be a significant contribution to the scientific community.

References

-

Crystallography Open Database. (n.d.). Retrieved from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14). Retrieved from [Link]

-

Computational analysis of intermolecular interactions in a crystal with structural phase transitions. (n.d.). IUCr Journals. Retrieved from [Link]

-

Single-crystal X-ray Diffraction. (2007, May 17). SERC. Retrieved from [Link]

-

Hirshfeld Surface Analysis by using Crystal Explorer. (2015, June 29). YouTube. Retrieved from [Link]

-

Crystallography Open Database. Re3data.org. Retrieved from [Link]

-

Crystallography Open Database – An open-access database of crystal structures. (2024, July 18). MateriApps. Retrieved from [Link]

-

Crystal Structure Determination & Refinement. Fiveable. Retrieved from [Link]

-

Towards an Understanding of the Intermolecular Interactions and Crystallographic Model of Theophylline and D-Mannitol using Synthonic. (2023, July 25). Retrieved from [Link]

-

Crystallography Open Database. McMaster University Libraries. Retrieved from [Link]

-

The Hirshfeld Surface. CrystalExplorer. Retrieved from [Link]

-

Crystallography Open Database. Wikipedia. Retrieved from [Link]

-

What is Single Crystal X-ray Diffraction? (2020, November 19). YouTube. Retrieved from [Link]

-

Practical Surface Analysis. (n.d.). Retrieved from [Link]

-

Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). Retrieved from [Link]

-

Intermolecular interactions in molecular crystals: what's in a name? (2017, March 8). RSC Publishing. Retrieved from [Link]

-

Designer crystals: intermolecular interactions, network structures and supramolecular synthons. (n.d.). Retrieved from [Link]

-

How to Create Hirshfeld Surface Using Crystal Explorer. (2025, February 4). YouTube. Retrieved from [Link]

-

Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. (2022, December 21). Retrieved from [Link]

-

Preliminary understanding of experiments on single crystal X-ray crystallography. (2022, September 15). Indian Chemical Society. Retrieved from [Link]

-

4,5-Dichloro-1,2-phenylenediamine, 25 g. Carl ROTH. Retrieved from [Link]

-

4,5-Dichloro-1,2-phenylenediamine. PubChem. Retrieved from [Link]

-

Structure refinement: some background theory and practical strategies. MIT. Retrieved from [Link]

-

Introduction to Structure Refinement. (n.d.). Retrieved from [Link]

-

Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. PMC. Retrieved from [Link]

-

User guide to crystal structure refinement with SHELXL. (n.d.). Retrieved from [Link]

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge | MDPI [mdpi.com]

- 3. fiveable.me [fiveable.me]

- 4. Introduction [pd.chem.ucl.ac.uk]

- 5. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystallography Open Database - Open Access Crystallography [nanocrystallography.research.pdx.edu]

- 7. Crystallography Open Database | re3data.org [re3data.org]

- 8. Crystallography Open Database – An open-access database of crystal structures. This database includes structural data of organic, inorganic, metal-organic compounds and minerals. | MateriApps – A Portal Site of Materials Science Simulation – English [ma.issp.u-tokyo.ac.jp]

- 9. library.mcmaster.ca [library.mcmaster.ca]

- 10. Crystallography Open Database - Wikipedia [en.wikipedia.org]

- 11. journals.iucr.org [journals.iucr.org]

- 12. youtube.com [youtube.com]

- 13. crystalexplorer.net [crystalexplorer.net]

Methodological & Application

protocol for oxidative coupling of 2-Chloro-5-methyl-1,3-phenylenediamine

Application Note: Advanced Protocols for the Oxidative Coupling of 2-Chloro-5-methyl-1,3-phenylenediamine

Executive Summary & Chemical Profile

This technical guide details the oxidative coupling protocols for 2-Chloro-5-methyl-1,3-phenylenediamine (CAS: 5307-03-9). As a halogenated meta-phenylenediamine derivative, this molecule exhibits unique reactivity governed by the steric blockade at the C2 and C5 positions and the electronic push-pull effects of the amino and chloro substituents.

Primary Applications:

-

Chromophore Synthesis (Cross-Coupling): Acting as a "Coupler" in oxidative hair dye formulations to generate stable indo-dyes (violets/blues) when reacted with primary intermediates.

-

Functional Polymerization (Self-Coupling): Synthesis of poly(m-phenylenediamine) derivatives for conductive materials or heavy metal adsorption.

Chemical Profile:

-

IUPAC Name: 2-Chloro-5-methylbenzene-1,3-diamine[1]

-

Reactivity Locus: The C2 (Chloro) and C5 (Methyl) positions are blocked. Electrophilic attack (coupling) is chemically directed to the C4 and C6 positions (ortho/para to amino groups).

Mechanistic Foundations

Understanding the causality of the coupling is vital for protocol design. The reaction pathways differ significantly between cross-coupling (dye formation) and self-coupling (polymerization).

Pathway A: Cross-Coupling (Chromogenic)

In this pathway, the substrate does not oxidize first. Instead, a "Primary Intermediate" (e.g., p-phenylenediamine, PPD) is oxidized to a reactive quinonediimine (QDI).[4] The 2-Chloro-5-methyl-1,3-phenylenediamine then acts as a nucleophile, attacking the QDI.

Key Mechanism:

-

Activation: Oxidant (H₂O₂) converts PPD to QDI (

). -

Coupling: The nucleophilic carbon (C4 or C6) of the substrate attacks the electrophilic nitrogen of the QDI.

-

Chromophore Formation: Further oxidation yields the final indo-dye (Indamine/Indophenol).

Pathway B: Self-Coupling (Polymerization)

This requires a stronger oxidant (e.g., Ammonium Persulfate) to strip an electron directly from the substrate, forming a radical cation.

Key Mechanism:

-

Initiation: Formation of a radical cation at the amine nitrogen.

-

Propagation: Radical resonance moves the unpaired electron to the C4/C6 ring positions, leading to C-N or C-C coupling.

-

Termination: Formation of oligomers and eventually insoluble polymer chains.

Visualization: Reaction Pathways

The following diagram illustrates the distinct pathways for Cross-Coupling vs. Self-Coupling.

Figure 1: Dual pathways for oxidative coupling. The substrate acts as a Nucleophile in Pathway A and a Radical Precursor in Pathway B.

Protocol A: Oxidative Cross-Coupling (Chromophore Synthesis)

Application: Synthesis of hair dye molecules or textile dyes. Scale: 10 mmol

Reagents & Equipment

-

Coupler: 2-Chloro-5-methyl-1,3-phenylenediamine (1.57 g, 10 mmol).

-

Primary Intermediate: p-Phenylenediamine (PPD) (1.08 g, 10 mmol) or p-Toluenediamine.

-

Oxidant: Hydrogen Peroxide (6% aq. solution) or Laccase (for enzymatic route).

-

Solvent: Ethanol/Water (1:1 v/v).

-

Buffer: Ammonium Hydroxide (to adjust pH to 9.0–10.0).

Step-by-Step Methodology

-

Preparation of Base Solution:

-

Dissolve 10 mmol of the Coupler and 10 mmol of the Primary Intermediate in 50 mL of Ethanol/Water mixture.

-

Note: The solution should be protected from light to prevent premature auto-oxidation.

-

-

pH Adjustment:

-

Add Ammonium Hydroxide dropwise until the pH reaches 9.5.

-

Causality: High pH deprotonates the amines, increasing nucleophilicity and facilitating the formation of the quinonediimine species.

-

-

Oxidative Initiation:

-

Add 10 mL of 6% H₂O₂ solution dropwise over 5 minutes while stirring vigorously.

-

Observation: The solution will rapidly change color (typically darkening to violet/blue) as the indo-dye forms.

-

-

Reaction Maturation:

-

Stir at room temperature (25°C) for 30 minutes.

-

-

Quenching & Isolation:

-

Neutralize with dilute acetic acid to pH 7.0 to stop the reaction.

-

If the dye precipitates, filter and wash with cold water. If soluble, extract with ethyl acetate.

-

Optimization Table: Cross-Coupling

| Parameter | Recommended Range | Effect of Deviation |

| pH | 9.0 – 10.5 | <9.0: Slow reaction; >11.0: Hydrolysis of imine bonds. |

| Molar Ratio | 1:1 (Coupler:Primary) | Excess Coupler: Side reactions; Excess Primary: Banding/Darkening. |

| Temperature | 20°C – 35°C | >40°C: Degradation of the chromophore. |

Protocol B: Chemical Oxidative Polymerization (Self-Coupling)

Application: Synthesis of conductive or adsorptive polymers. Scale: 20 mmol

Reagents

-

Monomer: 2-Chloro-5-methyl-1,3-phenylenediamine (3.13 g, 20 mmol).

-

Oxidant: Ammonium Persulfate (APS), (4.56 g, 20 mmol).

-

Acid Dopant: 1.0 M HCl (100 mL).

Step-by-Step Methodology

-

Monomer Dissolution:

-

Dissolve the monomer in 60 mL of 1.0 M HCl. Sonicate if necessary to ensure complete protonation.

-

Why HCl? Acidic media promotes "head-to-tail" coupling (C-N) and solubilizes the amine.

-

-

Oxidant Preparation:

-

Dissolve APS in 40 mL of 1.0 M HCl.

-

-

Polymerization:

-

Cool the monomer solution to 0–5°C in an ice bath.

-

Causality: Low temperature minimizes structural defects and prevents over-oxidation.

-

Add the APS solution dropwise over 20 minutes.

-

-

Induction & Aging:

-

Stir for 24 hours. The solution will turn dark brown/black as the polymer precipitates.

-

-

Purification:

-

Filter the precipitate.[5]

-

Wash sequentially with: 1.0 M HCl, Distilled Water, and finally Acetone (to remove oligomers).

-

Dry under vacuum at 60°C.

-

Analytical Validation

To ensure the protocol's success, the following validation steps are required:

-

UV-Vis Spectroscopy:

-

FTIR Spectroscopy:

-

Monomer: Sharp peaks for primary amine (-NH2) at ~3400 cm⁻¹.

-

Polymer: Broadening of NH peaks; appearance of Quinoid ring vibrations at ~1580 cm⁻¹ and Benzenoid rings at ~1500 cm⁻¹.

-

-

Solubility Test:

-

The monomer is soluble in ethanol and dilute acid.

-

The polymer is typically insoluble in water/ethanol but may be soluble in polar aprotic solvents (DMSO, NMP).

-

Safety & Handling

-

Toxicity: Chlorinated phenylenediamines are potential sensitizers and suspected carcinogens. Handle in a fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Waste: Segregate all reaction waste into "Halogenated Organic Waste" streams.

References

-

Corbett, J. F. (1973). "The Chemistry of Hair-Dye Coloring." Journal of the Society of Cosmetic Chemists.

-

Stejskal, J., & Gilbert, R. G. (2002). "Polyaniline.[6][8] Preparation of a conducting polymer (IUPAC Technical Report)." Pure and Applied Chemistry.

-

Cataldo, F. (1996). "Preparation and characterization of poly(m-phenylenediamine)." European Polymer Journal.

-

PubChem. (n.d.).[4] "2-Chloro-5-methyl-1,3-phenylenediamine Compound Summary." National Library of Medicine.

-

Vertex AI Search. (2025).[6] "Search Results for Oxidative Coupling of Phenylenediamines." [Verified via Google Grounding]

Sources